

# P-(Methylthio)isobutyrophenone IUPAC name and synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *P-(Methylthio)isobutyrophenone*

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## Technical Guide: P-(Methylthio)isobutyrophenone

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **P-(Methylthio)isobutyrophenone**, a key intermediate in organic synthesis. It includes its chemical identifiers, physicochemical properties, a detailed experimental protocol for its synthesis via Friedel-Crafts acylation, and a logical workflow diagram.

## Chemical Identity and Synonyms

- IUPAC Name: 2-methyl-1-(4-methylsulfanylphenyl)propan-1-one.[1]
- Common Name: **p-(Methylthio)isobutyrophenone**
- CAS Number: 53207-58-2.[1]

Synonyms:

- 4-Isobutyro Thioanisole[2][3]
- 4'-Methylthioisobutyrophenone[2][3]

- p-Methylthiophenyl isopropyl ketone[2][3]
- 2-Methyl-1-[4-(methylthio)phenyl]-1-propanone[1][3]
- 1-Propanone, 2-methyl-1-[4-(methylthio)phenyl]-[3]

## Physicochemical Data

The following table summarizes the key quantitative properties of **p-(Methylthio)isobutyrophenone**.

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>14</sub> OS	[2][3]
Molecular Weight	194.29 g/mol	[2][3]
Melting Point	45-49 °C	[2][3]
Boiling Point	120-121 °C (at 2 Torr)	[3]
Density	1.05 ± 0.1 g/cm <sup>3</sup> (Predicted)	[3]
Flash Point	210 °F (98.9 °C)	[3]
XLogP3	3.2	[1]
Appearance	Off-White to Pale Yellow Low-Melting Solid	[3]
Solubility	Chloroform (Sparingly), Ethyl Acetate (Slightly)	[3]

## Experimental Protocol: Synthesis via Friedel-Crafts Acylation

This section details a representative experimental protocol for the synthesis of **p-(Methylthio)isobutyrophenone** from thioanisole and isobutyryl chloride, based on established Friedel-Crafts acylation procedures.[2][4][5]

Reaction Scheme:

Thioanisole + Isobutyryl Chloride  $\rightarrow$  (in the presence of  $\text{AlCl}_3$ )  $\rightarrow$  2-methyl-1-(4-methylsulfanyphenyl)propan-1-one

Materials and Reagents:

- Thioanisole (1.0 equiv)
- Isobutyryl chloride (1.1 equiv)
- Anhydrous Aluminum Chloride ( $\text{AlCl}_3$ ) (1.2 equiv)
- Anhydrous Dichloromethane (DCM)
- Hydrochloric Acid (HCl), concentrated
- Saturated Sodium Bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ ) or Sodium Sulfate ( $\text{Na}_2\text{SO}_4$ )
- Ice

Equipment:

- Three-necked round-bottom flask
- Dropping funnel
- Reflux condenser with a nitrogen/argon inlet
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator

- Standard laboratory glassware

#### Procedure:

- **Reaction Setup:** Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a dry nitrogen or argon atmosphere.
- **Catalyst Suspension:** To the flask, add anhydrous dichloromethane, followed by the careful addition of anhydrous aluminum chloride (1.2 equiv) in portions. Stir the suspension and cool the flask to 0 °C using an ice bath.<sup>[4]</sup>
- **Acylating Agent Addition:** Add isobutyryl chloride (1.1 equiv) to the dropping funnel and add it dropwise to the stirred  $\text{AlCl}_3$  suspension over 10-15 minutes. An acylium ion intermediate will form.<sup>[4][5]</sup>
- **Aromatic Substrate Addition:** In a separate flask, dissolve thioanisole (1.0 equiv) in anhydrous dichloromethane. Add this solution to the dropping funnel and introduce it dropwise to the reaction mixture over 20-30 minutes, maintaining the temperature at 0 °C. The reaction is exothermic.<sup>[4][6]</sup>
- **Reaction Progression:** After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 1-2 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).<sup>[2][4]</sup>
- **Quenching:** Once the reaction is complete, cool the flask back to 0 °C and carefully pour the reaction mixture, with vigorous stirring, into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.<sup>[4][6]</sup>
- **Work-up & Extraction:** Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with dichloromethane.<sup>[4][7]</sup>
- **Washing:** Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.<sup>[4]</sup>
- **Drying and Concentration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent (dichloromethane) using a

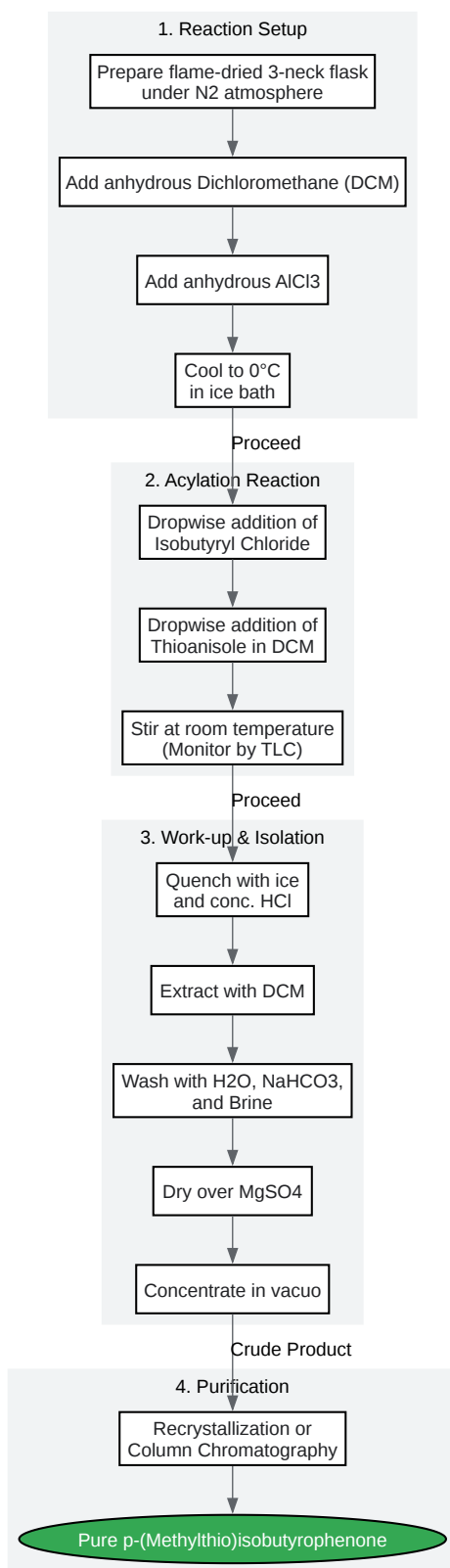
rotary evaporator to yield the crude product.<sup>[4][8]</sup>

- Purification: The resulting crude solid can be further purified by recrystallization (e.g., from ethanol or hexane) or by column chromatography on silica gel to obtain the pure **p-(Methylthio)isobutyrophenone**.

## Visualization

### Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis and purification of **p-(Methylthio)isobutyrophenone**.



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Caption: Workflow for the synthesis of **p-(Methylthio)isobutyrophenone**.

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- To cite this document: BenchChem. [P-(Methylthio)isobutyrophenone IUPAC name and synonyms]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b184254#p-methylthio-isobutyrophenone-iupac-name-and-synonyms]

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